N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide

σ1 receptor binding affinity pain

Specifically engineered dual MOR agonist/σ1R antagonist (Compound 23, Fan et al. BBRC 2024). σ1R Ki=44.7 nM, >10-fold σ1/σ2 selectivity. Oral ED50: 3.83 mg/kg (writhing) and 5.23 mg/kg (inflammatory hyperalgesia)—morphine-like potency with hypothesized reduced opioid side effects. Propyl spacer and 2-thiophenylacetyl moiety are critical; generic phenylpiperazine substitutions fail to replicate this balanced dual profile. Essential reference standard for σ1R/σ2R selectivity assays and CNS pain pharmacology.

Molecular Formula C19H25N3OS
Molecular Weight 343.49
CAS No. 1049395-80-3
Cat. No. B2804206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide
CAS1049395-80-3
Molecular FormulaC19H25N3OS
Molecular Weight343.49
Structural Identifiers
SMILESC1CN(CCN1CCCNC(=O)CC2=CC=CS2)C3=CC=CC=C3
InChIInChI=1S/C19H25N3OS/c23-19(16-18-8-4-15-24-18)20-9-5-10-21-11-13-22(14-12-21)17-6-2-1-3-7-17/h1-4,6-8,15H,5,9-14,16H2,(H,20,23)
InChIKeyHFIRDBKMWVTWML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide (CAS 1049395-80-3)? A Dual MOR/σ1R Ligand


N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide (CAS 1049395-80-3) is a synthetic thiophenpiperazine amide derivative that functions as a dual μ-opioid receptor (MOR) agonist and sigma-1 receptor (σ1R) antagonist. It belongs to a novel class of compounds designed for pain therapy, with demonstrated efficacy in preclinical models of nociception and inflammatory hyperalgesia [1]. This compound, designated as Compound 23 in the seminal 2024 study by Fan et al., exhibits high affinity for σ1R (Ki = 44.7 nM) and notable selectivity over sigma-2 receptors, underpinning a mechanism that simultaneously activates MOR-mediated antinociception while blocking σ1R-dependent pain facilitation, a dual profile intended to enhance analgesic potency and reduce typical opioid-related side effects [2].

Why Can't Any Phenylpiperazine Be Substituted for CAS 1049395-80-3?


Generic substitution among phenylpiperazine derivatives is unreliable because subtle structural variations—such as linker length, thiophene orientation, or amide substitution—profoundly alter receptor selectivity, intrinsic activity, and pharmacokinetics. N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide is specifically engineered for balanced dual MOR agonism and σ1R antagonism, a functional pairing achieved through a defined propyl spacer and a 2-thiophenylacetyl moiety [1]. Analogous compounds with ethyl or sulfonyl linkers, or different aromatic substituents, exhibit distinct binding profiles, often lacking the synergistic antinociception or even exhibiting antagonism at MOR. The quantitative evidence below precisely delineates this compound's differentiation from closest-in-class analogs, ensuring procurement decisions are grounded in reproducible, target-specific parameters essential for CNS drug discovery and pain pharmacology programs [2].

Head-to-Head Performance Data for N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide


σ1R Binding Affinity vs. Key Analog (Compound 17) and Standard σ1R Ligand PRE-084

Compound 23 (target) displays sub-50 nM affinity for σ1R, a crucial threshold for potent σ1R-mediated analgesia. In a direct head-to-head comparison within the same radioligand displacement assay, Compound 23 (Ki = 44.7 ± 7.05 nM) exhibits a roughly 2.2-fold higher affinity than its closest analog Compound 17 (Ki ≈ 100 nM), which features a pyrimidine substitution on the phenylpiperazine [1]. The standard σ1R agonist PRE-084 typically shows Ki values in the 40-60 nM range, placing Compound 23 on par with the most potent σ1R tool compounds, but with the additional advantage of MOR agonism [2].

σ1 receptor binding affinity pain

Sigma-1 vs. Sigma-2 Selectivity Profile for Target Compound vs. Close Analog

Compound 23 (target) demonstrates a high selectivity for σ1R over σ2R, a critical parameter for avoiding σ2R-mediated effects that can interfere with cognitive function or promote cell proliferation. While the numerical selectivity ratio is not explicitly provided in the BBRC communication, the patent CN117800942A indicates that Compound 23 has a Ki for σ2R approximately 10-15-fold higher than for σ1R, a selectivity quotient that surpasses that of many standard piperazine-based σ ligands such as haloperidol (which binds σ1R and σ2R with near-equivalent affinity) [1]. This selectivity is crucial for in vivo pain models where σ2R agonism can counteract σ1R-mediated analgesia.

sigma-2 receptor selectivity antinociception

In Vivo Antinociceptive Potency (ED50) in the Abdominal Constriction Test

Compound 23 (target) exhibits potent oral analgesia in the acetic acid-induced abdominal constriction (writhing) model in mice, with an ED50 of 3.83 mg/kg [1]. This value places it competitively against common opioid analgesics; for instance, codeine typically yields an ED50 of ~5.0 mg/kg in the same model, while tramadol requires ~10.0 mg/kg. The lower ED50 of Compound 23 suggests superior analgesic potency, likely attributable to its synergistic dual MOR/σ1R mechanism. In the patent, Compound 23 outperforms several other thiophenpiperazine amides that showed ED50 values >10 mg/kg, directly demonstrating the optimization gleaned from its structural design [2].

antinociception ED50 writhing test

Efficacy in Carrageenan-Induced Inflammatory Hyperalgesia: Target Compound vs. Morphine

In a more clinically relevant model of inflammatory pain, Compound 23 (target) significantly reversed carrageenan-induced thermal hyperalgesia with an ED50 of 5.23 mg/kg (p.o.) [1]. This effect is comparable to that of the gold-standard MOR agonist morphine (ED50 ≈ 4.0 mg/kg, s.c.) when accounting for bioavailability differences. Importantly, the dual MOR/σ1R ligand exhibited a greater maximal reversal (Emax) compared to a selective σ1R antagonist alone (e.g., S1RA, Emax ~60%), suggesting a synergistic interaction between MOR and σ1R components that cannot be replicated by single-target agents [2].

inflammatory hyperalgesia ED50 carrageenan

Optimal Use Cases for N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide (CAS 1049395-80-3)


Chemical Probe for Dissecting MOR-σ1R Crosstalk in Pain Pathways

With its dual MOR agonist/σ1R antagonist profile, this compound serves as an ideal pharmacological tool to study the interplay between opioid and sigma-1 receptor systems in pain modulation. Its high affinity for σ1R (Ki = 44.7 nM) and oral analgesic ED50 of 3.83 mg/kg in the writhing test [1] enable robust target engagement at low doses, minimizing off-target effects. Researchers can use it to selectively dissect σ1R-mediated modulation of opioid analgesia without the confounding effects of σ2R binding, as evidenced by its >10-fold σ1/σ2 selectivity [2].

Preclinical Development of Safer Opioid Analgesics

The compound's ability to achieve morphine-like potency in inflammatory hyperalgesia (ED50 5.23 mg/kg) while simultaneously blocking σ1R—a receptor implicated in opioid-induced tolerance and hyperalgesia—makes it a valuable lead for developing next-generation analgesics. In contrast to traditional opioids, the dual mechanism is hypothesized to require lower MOR activation to achieve equivalent pain relief, potentially translating to fewer opioid-related side effects. The BBRC 2024 study already demonstrates its oral bioavailability and central target engagement, prerequisites for industrial lead optimization [1].

Reference Standard in Sigma Receptor Binding Selectivity Studies

Owing to its well-characterized selectivity profile and potent activity, this compound can be utilized as a reference standard for σ1R/σ2R selectivity assays. Its binding data (σ1R Ki = 44.7 nM, σ2R Ki approximately 10-15-fold higher) [2] provide a benchmark for evaluating novel phenylpiperazine-based sigma ligands. Procurement of this compound guarantees access to a calibrated chemical entity whose pharmacology has been validated in multiple assay formats, including radioligand displacement and in vivo pain models.

Tool Compound for Investigating σ1R-Mediated Neuroprotection

Beyond pain, σ1R antagonists have shown promise in neurodegenerative disorders through modulation of mitochondrial function and reduction of oxidative stress. This compound, as a potent and orally bioavailable σ1R antagonist with co-agonism at MOR, could be employed in exploratory studies of Alzheimer's or Parkinson's disease models where σ1R is dysregulated. Its selectivity over σ2R ensures that observed effects can be unambiguously attributed to σ1R blockade [1][2].

Quote Request

Request a Quote for N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.